

# Sordarin Sodium: A Comprehensive Technical Review of a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Sordarin sodium |           |
| Cat. No.:            | B1324554        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Sordarin sodium**, a semi-synthetic derivative of the natural product sordarin, represents a promising class of antifungal agents with a unique mechanism of action. This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and experimental evaluation of **sordarin sodium** and its derivatives. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies. Sordarin and its analogues selectively inhibit fungal protein synthesis by targeting the eukaryotic elongation factor 2 (eEF2), an essential component of the translation machinery.[1][2][3][4] This distinct mode of action, different from currently available antifungals that primarily target the cell membrane or wall, makes sordarin a compelling candidate for overcoming existing challenges of drug resistance. This document details the molecular characteristics of **sordarin sodium**, elucidates its mechanism of action through signaling pathway diagrams, presents key quantitative data in a structured format, and provides detailed experimental protocols for its study.

#### **Molecular Profile of Sordarin Sodium**

**Sordarin sodium** is the sodium salt of sordarin, a tetracyclic diterpene glycoside.[4] Its chemical properties are fundamental to its biological activity and pharmacokinetic profile.



| Property          | Value            | Reference |
|-------------------|------------------|-----------|
| Molecular Formula | C27H39NaO8       |           |
| Molecular Weight  | 514.58 g/mol     |           |
| CAS Number        | 463356-00-5      | -         |
| Appearance        | Solid            | -         |
| Solubility        | Soluble in water | -         |

## Mechanism of Action: Inhibition of Fungal Protein Synthesis

**Sordarin sodium** exerts its antifungal effect by specifically targeting and inhibiting the function of eukaryotic elongation factor 2 (eEF2) in fungi. eEF2 is a crucial GTP-dependent translocase that facilitates the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in the elongation phase of protein synthesis.

Sordarin's mechanism involves the stabilization of the eEF2-ribosome complex, effectively "freezing" the ribosome in a post-translocation state and preventing the release of eEF2. This stalls protein synthesis, leading to cell growth inhibition and ultimately cell death in susceptible fungal species. A key determinant of sordarin's activity is the presence of diphthamide, a unique post-translationally modified histidine residue on eEF2, which is essential for the drug's binding and inhibitory function.





Click to download full resolution via product page

Mechanism of Sordarin's inhibition of fungal protein synthesis.

### In Vitro and In Vivo Efficacy

Extensive research has demonstrated the potent antifungal activity of sordarin and its derivatives against a range of pathogenic fungi. The following tables summarize key quantitative data from various studies.

#### In Vitro Activity of Sordarin Derivatives

The 50% inhibitory concentration (IC<sub>50</sub>) for protein synthesis and the minimum inhibitory concentration (MIC) are crucial parameters for evaluating the in vitro potency of antifungal agents.



| Compound                | Fungal<br>Species       | IC₅₀ (µg/mL)<br>for Protein<br>Synthesis | MIC (μg/mL) | Reference |
|-------------------------|-------------------------|------------------------------------------|-------------|-----------|
| Sordarin                | Candida albicans        | 0.01                                     | 8           | _         |
| Candida glabrata        | 0.2                     | >125                                     |             |           |
| Cryptococcus neoformans | 0.06                    | >125                                     |             |           |
| GM193663                | Candida albicans        | -                                        | 0.015       |           |
| GM237354                | Pneumocystis<br>carinii | <0.008                                   | -           |           |
| GM 191519               | Pneumocystis<br>carinii | -                                        | -           |           |
| GM 237354               | Pneumocystis<br>carinii | -                                        | -           |           |
| GM 193663               | Pneumocystis<br>carinii | -                                        | -           | _         |
| GM 219771               | Pneumocystis<br>carinii | -                                        | -           |           |

Note: IC<sub>50</sub> and MIC values can vary depending on the specific assay conditions and fungal strains used.

## In Vivo Efficacy of Sordarin Derivatives in Animal Models

The therapeutic potential of sordarin derivatives has been evaluated in various animal models of fungal infections.



| Compound | Animal<br>Model                            | Fungal<br>Pathogen                       | Dosing<br>Regimen                            | Efficacy                                                       | Reference |
|----------|--------------------------------------------|------------------------------------------|----------------------------------------------|----------------------------------------------------------------|-----------|
| GM193663 | Mouse<br>(Systemic<br>Candidiasis)         | Candida<br>albicans                      | 15-120<br>mg/kg/day<br>(s.c.) for 7<br>days  | ED <sub>50</sub> = 25.2<br>mg/kg/dose                          |           |
| GM237354 | Mouse<br>(Systemic<br>Candidiasis)         | Candida<br>albicans                      | 15-120<br>mg/kg/day<br>(s.c.) for 7<br>days  | ED <sub>50</sub> = 10.7<br>mg/kg/dose                          |           |
| GM237354 | Mouse<br>(Systemic<br>Aspergillosis)       | Aspergillus<br>fumigatus                 | 30-120<br>mg/kg/day<br>(s.c.) for 5<br>days  | Irregular<br>response                                          |           |
| GM193663 | Rat<br>(Pneumocyst<br>osis)                | Pneumocysti<br>s carinii                 | 0.2-10<br>mg/kg/day<br>(s.c.) for 10<br>days | Highly<br>effective at 2<br>mg/kg/day                          |           |
| GM237354 | Rat<br>(Pneumocyst<br>osis)                | Pneumocysti<br>s carinii                 | 0.2-10<br>mg/kg/day<br>(s.c.) for 10<br>days | Highly<br>effective at 2<br>mg/kg/day                          |           |
| R-135853 | Mouse<br>(Hematogeno<br>us<br>Candidiasis) | Candida<br>albicans                      | 50<br>mg/kg/dose<br>(oral, s.c.)             | Significant<br>reduction in<br>kidney viable<br>cell counts    | •         |
| R-135853 | Mouse<br>(Esophageal<br>Candidiasis)       | Fluconazole-<br>resistant C.<br>albicans | 10 and 50<br>mg/kg/dose<br>(s.c.)            | Eradicated C.<br>albicans in a<br>dose-<br>dependent<br>manner |           |

ED<sub>50</sub>: 50% effective dose. s.c.: subcutaneous.



### **Experimental Protocols**

This section provides detailed methodologies for key experiments used in the evaluation of **sordarin sodium** and its derivatives.

#### In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free fungal lysate.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts PMC [pmc.ncbi.nlm.nih.gov]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. Sordarin- An anti-fungal antibiotic with a unique modus operandi PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sordarin, an antifungal agent with a unique mode of action PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sordarin Sodium: A Comprehensive Technical Review of a Novel Antifungal Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324554#sordarin-sodium-molecular-formula-and-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com